N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide
Description
N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide is a quinazolinone-based compound featuring a fused bicyclic aromatic core (quinazolin-4-one) substituted with a methylsulfanyl group linked to a 3-nitrophenyl moiety. The butanamide chain is functionalized with a furan-2-ylmethyl group at the terminal nitrogen. The methylsulfanyl and 3-nitrophenyl groups may enhance lipophilicity and electronic interactions, while the furan moiety could contribute to hydrogen-bonding or π-stacking interactions in biological targets.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5S/c29-22(25-15-19-8-5-13-33-19)11-4-12-27-23(30)20-9-1-2-10-21(20)26-24(27)34-16-17-6-3-7-18(14-17)28(31)32/h1-3,5-10,13-14H,4,11-12,15-16H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAVQSMWUPPIOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])CCCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide, with the molecular formula C24H22N4O5S, is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H22N4O5S
- Molecular Weight : 478.52 g/mol
- CAS Number : 451465-21-7
The compound's biological activity is primarily attributed to its structural components, which include a furan ring and a quinazoline moiety. These structural elements are known to interact with various biological targets, influencing cellular pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
A study reported that similar quinazoline derivatives displayed IC50 values in the micromolar range against various cancer cell lines, indicating their potency as potential anticancer agents .
Antiviral Activity
The compound's structure suggests potential antiviral properties. In research focused on SARS-CoV-2 inhibitors, derivatives containing furan and nitrophenyl groups demonstrated inhibitory effects on the viral main protease (Mpro), which is crucial for viral replication. The IC50 values for these compounds ranged from 1.55 μM to 10.76 μM, showcasing their effectiveness in inhibiting viral activity .
Case Studies and Research Findings
Safety and Toxicity
Preliminary assessments of the compound's cytotoxicity indicate low toxicity levels in non-cancerous cell lines, with CC50 values exceeding 100 μM in Vero and MDCK cells . This suggests a favorable safety profile for further development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfamoylphenyl Amide Derivatives (Compounds 5a–5d)
Compounds 5a–5d (e.g., (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide) share an amide backbone and sulfamoylphenyl group but differ in alkyl chain length (C4–C7) and the presence of a tetrahydrofuran-2-one ring . Key distinctions include:
- Structural Motifs: The target compound lacks the sulfamoyl group and tetrahydrofuran-2-one ring but incorporates a quinazolinone core and 3-nitrophenylmethylsulfanyl substituent.
- Physicochemical Properties: Compounds 5a–5d exhibit melting points ranging from 142–182°C, with longer alkyl chains correlating with lower melting points (e.g., 5c: 142–143°C vs. 5a: 180–182°C) . The target compound’s melting point is unreported but likely higher due to the rigid quinazolinone core.
Fenfuram (2-methyl-N-phenyl-3-furancarboxamide)
Fenfuram, a fungicide, shares the furan-carboxamide motif but lacks the quinazolinone and sulfanyl groups .
- Bioactivity : Fenfuram’s antifungal activity derives from its furan ring and amide linkage . The target compound’s 3-nitrophenylmethylsulfanyl group may broaden its mechanism, possibly targeting thiol-dependent enzymes or redox pathways.
Chromone-Thiazolidinone Hybrids
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide integrates chromone (benzopyrone) and thiazolidinone moieties .
- Pharmacophores: Chromones are associated with antioxidant and anti-inflammatory activity, while thiazolidinones modulate enzyme targets (e.g., aldose reductase) . The target compound’s quinazolinone core may offer distinct kinase-inhibitory or DNA-intercalating properties.
- Crystallography: The chromone-thiazolidinone hybrid was analyzed via SHELX-refined X-ray diffraction , a method applicable to the target compound for structural validation.
Sulfanyl Acetamide Derivatives
Compounds like N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide feature sulfanyl linkages to heterocycles .
- Sulfanyl Group Positioning: The target compound’s methylsulfanyl group is directly attached to the quinazolinone, whereas sulfanyl acetamides use the sulfur atom as a linker. This positional difference may influence binding kinetics or metabolic stability.
- Heterocyclic Diversity: Thienopyrimidines (in sulfanyl acetamides) and quinazolinones both exhibit aromatic planar structures but differ in electronic profiles, affecting target selectivity.
Data Table: Key Comparative Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
